Thymidine,5'-(4-methylbenzenesulfonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Tosyl Thymidine is a modified nucleoside derived from thymidine, where the 5’-hydroxyl group is replaced by a tosyl group (p-toluenesulfonyl). This modification enhances the compound’s reactivity, making it a valuable intermediate in organic synthesis and biochemical research. Thymidine itself is a nucleoside component of DNA, pairing with deoxyadenosine in double-stranded DNA.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Tosyl Thymidine typically involves the tosylation of thymidine. The process begins with the protection of the 3’- and 5’-hydroxyl groups of thymidine using silyl protecting groups. Tosyl chloride (TsCl) is then introduced to the reaction mixture, resulting in the formation of 5’-O-tosyl thymidine. The silyl protecting groups are subsequently removed under mild conditions using iodine in methanol .
Industrial Production Methods: While specific industrial production methods for 5’-Tosyl Thymidine are not extensively documented, the general approach involves large-scale tosylation reactions under controlled conditions to ensure high yield and purity. The use of automated synthesis equipment and stringent quality control measures are essential for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions: 5’-Tosyl Thymidine undergoes various chemical reactions, including:
Substitution Reactions: The tosyl group can be displaced by nucleophiles such as thiolates, leading to the formation of 5’-sulfhydryl thymidine derivatives.
Cyclization Reactions: Under specific conditions, the compound can undergo intramolecular nucleophilic cyclization to form cyclic carbonates.
Common Reagents and Conditions:
Tosylation: Tosyl chloride (TsCl) in the presence of a base such as pyridine.
Deprotection: Iodine in methanol for the removal of silyl protecting groups.
Major Products:
5’-Sulfhydryl Thymidine: Formed by the substitution of the tosyl group with thiolates.
Cyclic Carbonates: Resulting from intramolecular cyclization reactions.
Scientific Research Applications
5’-Tosyl Thymidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5’-Tosyl Thymidine involves its incorporation into DNA or RNA strands, where it can interfere with normal nucleic acid synthesis and function. The tosyl group enhances the compound’s reactivity, allowing it to participate in various biochemical reactions. Molecular targets include DNA polymerases and other enzymes involved in nucleic acid metabolism .
Comparison with Similar Compounds
Thymidine: The parent nucleoside, which lacks the tosyl modification.
5’-Sulfhydryl Thymidine: A derivative formed by the substitution of the tosyl group with a sulfhydryl group.
Cyclic Carbonates of Thymidine: Formed through intramolecular cyclization reactions.
Uniqueness: 5’-Tosyl Thymidine is unique due to its enhanced reactivity conferred by the tosyl group. This modification allows for a broader range of chemical transformations and applications compared to unmodified thymidine .
Properties
Molecular Formula |
C17H20N2O7S |
---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
[(2R,3S)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C17H20N2O7S/c1-10-3-5-12(6-4-10)27(23,24)25-9-14-13(20)7-15(26-14)19-8-11(2)16(21)18-17(19)22/h3-6,8,13-15,20H,7,9H2,1-2H3,(H,18,21,22)/t13-,14+,15?/m0/s1 |
InChI Key |
RSEWNGNFIIXLHN-SNTRVMSOSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2[C@H](CC(O2)N3C=C(C(=O)NC3=O)C)O |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.